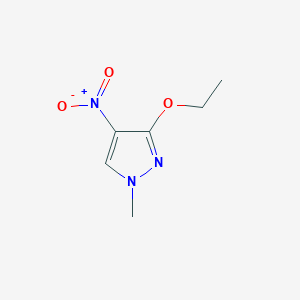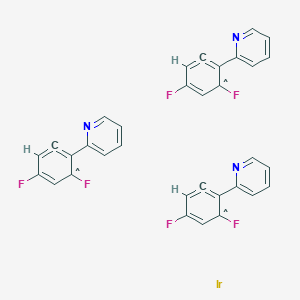
Ir(dFppy)3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ir(dFppy)<SUB>3</SUB> is a photocatalyst that readily facilitates the decarboxylative arylation of α amino acids using visible light .
Synthesis Analysis
The synthesis of Ir(dFppy)<SUB>3</SUB> involves a C–F bond activation reaction of a chloro-bridged iridium (III) dimer in the presence of sodium methoxide . The empirical formula is C33H18F6IrN3 and the molecular weight is 762.72 .
Molecular Structure Analysis
The molecular structure of Ir(dFppy)<SUB>3</SUB> is complex and involves the coordination of iridium with three dFppy ligands . The SMILES string for this compound is FC1=CC([Ir]C2=C(C3=NC=CC=C3)C(F)=CC(F)=C2)=C(C4=NC=CC=C4)C(F)=C1.FC5=CC(F)=CC=C5C6=NC=CC=C6 .
Chemical Reactions Analysis
Ir(dFppy)<SUB>3</SUB> has been used in various chemical reactions. It facilitates the decarboxylative arylation of α amino acids using visible light . It has also been used in the light-driven CO2 reduction , and in the annulation-alkynylation of alkenes reaction .
Physical And Chemical Properties Analysis
Ir(dFppy)<SUB>3</SUB> is a powder or crystal with a melting point of 401°C . It has a high triplet state energy and its excited state redox potentials are comparatively diminished when compared to Ir(ppy)<SUB>3</SUB> .
Applications De Recherche Scientifique
Optoelectronic Device Applications Ir(dFppy)₃ and its derivatives have been extensively researched for their potential applications in optoelectronic devices. Novel tricyclometalated heteroleptic iridium complexes, like Ir(dfbpy)₂(pt) and Ir(dfbpy)₂(dfppy), show promising attributes as blue phosphors in optoelectronic devices. These complexes emit strong blue phosphorescence with high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) (Yao, Liu, Mei, & Dong, 2017).
Electroluminescence in OLEDs Iridium complexes incorporating dfppy as the main cyclometalating ligand have been developed for use as blue phosphors in OLEDs. Their spectroscopic behavior is closely correlated with the ligand properties, and these complexes have demonstrated high efficiency in simple-structure phosphorescence OLEDs (Yao, Liu, Wang, Mei, & Dong, 2019).
Phosphorescent Sensor Applications A phosphorescent zinc sensor based on an Ir(III) complex bearing dfppy cyclometalating ligands has been constructed. This sensor demonstrates the ability to detect zinc ions in a reversible and selective manner in buffered solutions and has been applied to image biological free zinc ions in live cells (You, Lee, Kim, Ohkubo, Chae, Fukuzumi, Jhon, Nam, & Lippard, 2011).
Luminescence and Photocatalytic Activity Research on cyclometalated Ir(III) complexes like Ir(dfppy)₂(pidpyH) reveals their ability for acid/base-induced structural transformation and luminescence switching. These complexes have shown potential in photocatalytic activities, particularly in the reduction of water to hydrogen (Gao, Fan, Yu, & Cao, 2017).
Electrogenerated Chemiluminescence (ECL) The iridium complex (dfppy)₂Ir(PyBiz) exhibits intense green electrogenerated chemiluminescence, indicating its potential use in multichannel analytical applications. This property makes it a promising candidate for developing ECL luminophores with multiple wavelength emissions (Gao, Xia, Zhang, Zhao, Wang, An, & Qi, 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
387859-70-3 |
|---|---|
Nom du produit |
Ir(dFppy)3 |
Formule moléculaire |
C33H18F6IrN3 |
Poids moléculaire |
762.735 |
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; |
Clé InChI |
GFSFWLGQTIKUOK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
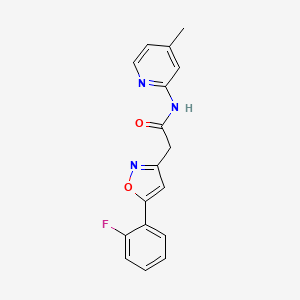
![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
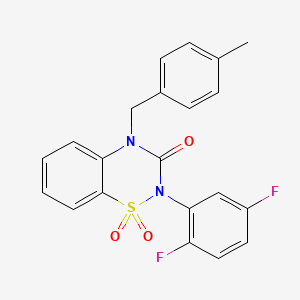
![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)
![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)
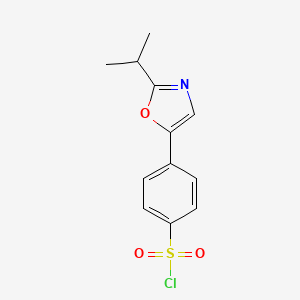
![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
